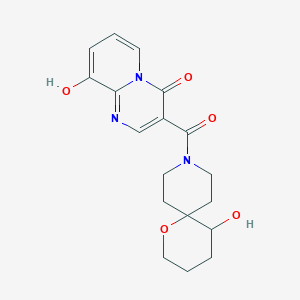

MBL-IN-3

説明

BenchChem offers high-quality MBL-IN-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MBL-IN-3 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C18H21N3O5 |

|---|---|

分子量 |

359.4 g/mol |

IUPAC名 |

9-hydroxy-3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carbonyl)pyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C18H21N3O5/c22-13-3-1-7-21-15(13)19-11-12(17(21)25)16(24)20-8-5-18(6-9-20)14(23)4-2-10-26-18/h1,3,7,11,14,22-23H,2,4-6,8-10H2 |

InChIキー |

VUFHVYGLBAXUHI-UHFFFAOYSA-N |

正規SMILES |

C1CC(C2(CCN(CC2)C(=O)C3=CN=C4C(=CC=CN4C3=O)O)OC1)O |

製品の起源 |

United States |

Foundational & Exploratory

MBL-IN-3: A Technical Guide to its Mechanism of Action as a New Delhi Metallo-β-Lactamase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of carbapenem-resistant Enterobacteriaceae (CRE) expressing metallo-β-lactamases (MBLs) presents a formidable challenge to global public health. New Delhi metallo-β-lactamase-1 (NDM-1) is a particularly concerning MBL due to its broad substrate spectrum and rapid dissemination. This document provides a detailed technical overview of MBL-IN-3 (compound 72922413), a novel inhibitor of NDM-1. MBL-IN-3 was identified through a machine learning-based virtual screen and has been shown to potentiate the activity of meropenem against NDM-1-producing bacteria. This guide will delve into its core mechanism of action, present key quantitative data, and outline the experimental protocols used in its characterization.

Core Mechanism of Action

MBL-IN-3 acts as a direct inhibitor of the New Delhi metallo-β-lactamase-1 (NDM-1) enzyme.[1][2] NDM-1 is a zinc-dependent β-lactamase that hydrolyzes and inactivates a broad range of β-lactam antibiotics, including carbapenems.[3][4] The catalytic activity of NDM-1 relies on one or two zinc ions in its active site, which facilitate the hydrolysis of the amide bond in the β-lactam ring of antibiotics.

The precise mechanism of inhibition for MBL-IN-3 has been investigated through a series of biophysical and biochemical assays.[1][2] These studies suggest that MBL-IN-3 functions by interacting with the zinc ions in the active site of NDM-1. This interaction is likely responsible for its inhibitory effect, preventing the enzyme from binding to and hydrolyzing its β-lactam substrates. Further elucidation of the binding mode through techniques like X-ray crystallography would provide a more definitive understanding of the inhibitor-enzyme interaction.

The proposed inhibitory mechanism is visualized in the following signaling pathway diagram:

Quantitative Data Summary

The inhibitory potency of MBL-IN-3 against NDM-1 has been quantified, and its ability to restore the efficacy of meropenem has been assessed in various bacterial strains.

Table 1: In Vitro Inhibitory Activity of MBL-IN-3

| Parameter | Target | Value | Reference |

| IC50 | New Delhi metallo-β-lactamase-1 (NDM-1) | 54 ± 4 μM | [5][6] |

Table 2: Meropenem Minimum Inhibitory Concentrations (MICs) in the Presence of MBL-IN-3

| Bacterial Strain | MBL-IN-3 Concentration (µg/mL) | Meropenem MIC (µg/mL) | Fold Reduction in MIC | Reference |

| E. coli expressing NDM-1 | 0 | >128 | - | [2] |

| 100 | 32 | 4 | [2] | |

| K. pneumoniae clinical isolate expressing NDM-1 | 0 | >128 | - | [2] |

| 100 | 64 | 2 | [2] |

Experimental Protocols

The characterization of MBL-IN-3 involved several key experimental procedures, as detailed below.

Quantitative High-Throughput Screening (qHTS)

The initial identification of MBL-IN-3 was achieved through a qHTS campaign against a large chemical library.[1][2]

Protocol:

-

Purified NDM-1 enzyme and a suitable substrate (e.g., a chromogenic cephalosporin) are dispensed into microtiter plates.

-

Compounds from a chemical library are added to the wells.

-

The plates are incubated to allow for the enzymatic reaction to proceed.

-

The reaction is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.

-

Compounds that significantly reduce the rate of the enzymatic reaction are identified as primary hits.

-

Hits are then subjected to dose-response analysis to determine their potency (e.g., IC50 value).

Minimum Inhibitory Concentration (MIC) Determination

The ability of MBL-IN-3 to restore the susceptibility of NDM-1-producing bacteria to meropenem was assessed by determining the MIC.[2]

Protocol:

-

A two-fold serial dilution of meropenem is prepared in a 96-well microtiter plate in cation-adjusted Mueller-Hinton broth.

-

A fixed concentration of MBL-IN-3 (e.g., 100 µg/mL) is added to a parallel set of dilutions.

-

Each well is inoculated with a standardized suspension of the test bacterial strain (e.g., E. coli expressing NDM-1).

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

Biophysical Characterization of Inhibition Mechanism

To probe the mechanism of inhibition, a suite of biophysical techniques was employed.[1][2]

-

Equilibrium Dialysis with Metal Analysis: This technique is used to determine if the inhibitor chelates or displaces the zinc ions from the active site of NDM-1. The enzyme and inhibitor are separated by a semi-permeable membrane, and the concentration of zinc on either side is measured after equilibrium is reached.[2]

-

Native State Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is employed to observe the direct binding of MBL-IN-3 to the NDM-1 enzyme and to determine the stoichiometry of the complex.[2]

-

UV-Vis Spectrophotometry: Changes in the UV-Vis spectrum of NDM-1 upon addition of MBL-IN-3 can provide insights into conformational changes or interactions with the metal cofactor.[2]

-

Molecular Docking: Computational modeling is used to predict the binding mode of MBL-IN-3 within the active site of NDM-1 and to identify potential key interactions.[1][2]

Conclusion and Future Directions

MBL-IN-3 represents a promising starting point for the development of novel adjuvants to combat carbapenem resistance mediated by NDM-1. Its identification through a machine learning-driven approach highlights the power of computational methods in modern drug discovery. The current data indicates that MBL-IN-3 directly inhibits NDM-1, likely through interaction with its active site zinc ions, and can restore the in vitro activity of meropenem against NDM-1-producing clinical isolates.

Further research is warranted to optimize the potency and pharmacokinetic properties of MBL-IN-3. Structure-activity relationship (SAR) studies, guided by co-crystallization of MBL-IN-3 with NDM-1, will be crucial for designing more effective second-generation inhibitors. In vivo efficacy studies in animal models of infection are also a critical next step to validate the therapeutic potential of this class of inhibitors. The continued development of potent and specific NDM-1 inhibitors like MBL-IN-3 is essential in the ongoing effort to overcome the challenge of antibiotic resistance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Machine Learning Models Identify Inhibitors of New Delhi Metallo-β-lactamase (NDM) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of New Delhi metallo-β-lactamase-1 inhibitor peptides that potentiate meropenem-dependent killing of carbapenemase-producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of New Delhi metallo-β-lactamase-1 inhibitor peptides that potentiate meropenem-dependent killing of carbapenemase-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. NDM-1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

An In-depth Technical Guide to Metallo-β-Lactamase (MBL) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance poses a significant threat to global health. A key driver of this resistance, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes, which inactivate a broad spectrum of β-lactam antibiotics. Among these, Metallo-β-Lactamases (MBLs) are of particular concern due to their ability to hydrolyze even last-resort carbapenem antibiotics. MBLs are zinc-dependent enzymes, a feature that distinguishes them from the more common serine-β-lactamases and provides a unique avenue for inhibitor design. This guide provides a detailed overview of the current landscape of MBL inhibitors, their targets, mechanisms of action, and the experimental methodologies used in their evaluation. While the specific compound "MBL-IN-3" is not publicly documented, this guide will focus on the major classes of MBL inhibitors in development.

Core Targets: The Metallo-β-Lactamase Family

MBLs are classified into three subclasses based on their amino acid sequences and zinc ion coordination in their active sites: B1, B2, and B3. The most clinically significant MBLs, and therefore the primary targets for inhibitor development, belong to the B1 subclass.[1][2][3]

-

Subclass B1: This is the largest and most clinically prevalent group, including the New Delhi Metallo-β-lactamase (NDM), Verona Integron-encoded Metallo-β-lactamase (VIM), and Imipenemase (IMP) types.[1][3] These enzymes typically have a binuclear zinc center in their active site, where the two zinc ions are bridged by a hydroxide molecule that acts as the nucleophile in the hydrolysis of the β-lactam ring.

-

Subclass B2: These MBLs are typically monomeric and have a mononuclear zinc center.

-

Subclass B3: Similar to B1, these enzymes also possess a binuclear zinc center.

Major Classes of Metallo-β-Lactamase Inhibitors and Their Mechanisms of Action

The development of MBL inhibitors is a critical area of research, with several classes of compounds being investigated. The primary mechanism of action for most MBL inhibitors involves targeting the essential zinc ions in the active site.[4]

Zinc Chelating Agents

These compounds function by binding to and sequestering the zinc ions required for MBL catalytic activity, a mechanism often referred to as "metal stripping".[5]

-

Mechanism of Action: By removing the zinc ions, these inhibitors render the enzyme inactive. This approach, however, raises concerns about selectivity, as these agents could also interact with human metalloenzymes.[1]

-

Examples:

-

EDTA (Ethylenediaminetetraacetic acid): A well-known chelating agent used extensively in in-vitro studies to confirm MBL activity.

-

Aspergillomarasmine A (AMA): A natural product that has shown potent MBL inhibition.

-

Thiol-Containing Compounds

Thiol-based inhibitors leverage the high affinity of sulfur for zinc to disrupt the enzyme's active site.

-

Mechanism of Action: The thiol group can coordinate with one or both of the zinc ions, interfering with the binding of the β-lactam substrate or the catalytic activity of the enzyme.

-

Examples:

-

Captopril: An ACE inhibitor that has been shown to have off-target MBL inhibitory activity.

-

Dicarboxylic Acids

These compounds mimic the structure of the hydrolyzed β-lactam product and can act as competitive inhibitors.

-

Mechanism of Action: They bind to the active site and interact with the zinc ions, preventing the binding of the antibiotic substrate.

N-Sulfamoylpyrrole-2-carboxylates (NSPCs)

NSPCs represent a more recently developed class of potent MBL inhibitors.

-

Mechanism of Action: Crystallographic studies have revealed that the N-sulfamoyl NH2 group of NSPCs displaces the bridging hydroxide/water molecule between the two zinc ions in the active site of B1 MBLs.[6] This disrupts the catalytic machinery of the enzyme.

Bicyclic Boronates

This class of inhibitors has shown broad-spectrum activity against both serine-β-lactamases and some MBLs.

-

Mechanism of Action: Bicyclic boronates act as transition-state analogs, mimicking the tetrahedral intermediate formed during β-lactam hydrolysis.[1] They form a reversible covalent bond with the active site.

-

Example:

-

Taniborbactam (VNRX-5133): A broad-spectrum β-lactamase inhibitor in clinical development that shows activity against both serine-β-lactamases and MBLs of the NDM and VIM types.[4]

-

Quantitative Data on MBL Inhibitor Potency

The potency of MBL inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize representative data for different inhibitor classes against key MBL targets.

| Inhibitor Class | Inhibitor | Target MBL | IC50 (µM) | Reference |

| Zinc Chelator Conjugate | BP1 | NDM-1 | - | [7] |

| Zinc Chelator Conjugate | BP1 | VIM-2 | - | [7] |

| Sulfonyl-triazole | Compound 1 | VIM-2 | - | [8] |

| Sulfonyl-triazole | Compound 2 | VIM-2 | - | [8] |

| Pharmacologically Active Cmpd | Mitoxantrone | VIM-2 | - | [8] |

| Thiol Drug | D-captopril | VIM-31 | - | [9] |

| Inhibitor Class | Inhibitor | Target MBL | Ki (µM) | Reference |

| Zinc Chelator Conjugate | BP1 | NDM-1 | 97.4 | [7] |

| Zinc Chelator Conjugate | BP1 | VIM-2 | 24.8 | [7] |

| Sulfonyl-triazole | Compound 1 | VIM-2 | 0.41 | [8] |

| Sulfonyl-triazole | Compound 2 | VIM-2 | 1.4 | [8] |

| Pharmacologically Active Cmpd | Mitoxantrone | VIM-2 | 1.5 | [8] |

Experimental Protocols for MBL Inhibitor Evaluation

A standardized set of assays is employed to discover and characterize MBL inhibitors.

Enzyme Inhibition Assays

-

Objective: To determine the direct inhibitory activity of a compound against a purified MBL enzyme.

-

Methodology: A common method is the nitrocefin hydrolysis assay. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring. The rate of this color change is monitored spectrophotometrically in the presence and absence of the test inhibitor.

-

Purified MBL enzyme is pre-incubated with varying concentrations of the inhibitor.

-

The reaction is initiated by the addition of nitrocefin.

-

The change in absorbance over time is measured to determine the initial velocity of the reaction.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in its absence.

-

IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.[10][11]

-

Minimum Inhibitory Concentration (MIC) Assays

-

Objective: To assess the ability of an MBL inhibitor to restore the efficacy of a β-lactam antibiotic against a resistant bacterial strain.

-

Methodology: A broth microdilution method is typically used.

-

A series of dilutions of the β-lactam antibiotic are prepared in a microtiter plate.

-

A fixed, sub-inhibitory concentration of the MBL inhibitor is added to each well.

-

Each well is inoculated with a standardized suspension of the MBL-producing bacterial strain.

-

The plate is incubated, and the MIC is determined as the lowest concentration of the antibiotic that prevents visible bacterial growth.

-

A significant reduction in the MIC in the presence of the inhibitor indicates synergistic activity.[10][11]

-

Time-Kill Curve Assays

-

Objective: To evaluate the bactericidal or bacteriostatic effect of the antibiotic-inhibitor combination over time.

-

Methodology:

-

Bacterial cultures are exposed to the antibiotic alone, the inhibitor alone, and the combination of both at specific concentrations (e.g., based on MIC values).

-

Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

The number of viable bacteria (colony-forming units per milliliter, CFU/mL) in each aliquot is determined by plating on agar and counting the colonies after incubation.

-

A significant reduction in CFU/mL by the combination compared to the individual agents indicates a synergistic bactericidal effect.[12]

-

Signaling Pathways and Experimental Workflows

MBL-Mediated Antibiotic Resistance and Inhibition

Caption: Mechanism of MBL-mediated antibiotic resistance and its inhibition.

Experimental Workflow for MBL Inhibitor Characterization

Caption: A typical experimental workflow for the identification and characterization of MBL inhibitors.

Conclusion

The development of effective MBL inhibitors is a crucial strategy to combat the growing threat of antibiotic resistance. While no MBL inhibitors are currently approved for clinical use, the diverse chemical scaffolds and mechanisms of action being explored, from zinc chelators to bicyclic boronates, offer promising avenues for future therapies. A thorough understanding of the targets, combined with robust in-vitro and in-vivo characterization, will be essential for advancing these compounds through the drug development pipeline and restoring the efficacy of our life-saving β-lactam antibiotics.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug development concerning metallo-β-lactamases in gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of VIM-2 by screening pharmacologically active and click-chemistry compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Delhi Metallo-Beta-Lactamase Inhibitors: A Systematic Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of MBL-IN-3: A Potent Metallo-β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge to global health. These enzymes confer broad-spectrum resistance to β-lactam antibiotics, including last-resort carbapenems. This technical guide provides a comprehensive overview of the discovery and development of MBL-IN-3, a potent inhibitor of Class B1 MBLs. MBL-IN-3, also identified as compound 35 in its discovery publication, has demonstrated significant inhibitory activity against clinically relevant MBLs such as Verona integron-encoded MBL (VIM-1) and New Delhi MBL (NDM-1). This document details the synthetic chemistry, experimental protocols for enzymatic assays, quantitative inhibitory data, and the putative mechanism of action of this promising inhibitor class.

Introduction to Metallo-β-Lactamases (MBLs)

Metallo-β-lactamases are a diverse family of zinc-dependent enzymes that hydrolyze the amide bond in the β-lactam ring of a wide array of β-lactam antibiotics, rendering them ineffective.[1][2] Based on their amino acid sequence and zinc ion coordination, MBLs are classified into three subclasses: B1, B2, and B3.[3] Subclass B1, which includes clinically significant enzymes like NDM, VIM, and IMP types, is the largest and most diverse group.[3] The catalytic mechanism of B1 MBLs involves one or two zinc ions in the active site that activate a water molecule for nucleophilic attack on the β-lactam ring.[4] The rapid global spread of MBL-producing bacteria necessitates the urgent development of effective MBL inhibitors to be used in combination with existing β-lactam antibiotics.[1]

The Discovery of MBL-IN-3: A Targeted Approach

MBL-IN-3 emerged from a focused drug discovery effort targeting the zinc-dependent active site of MBLs. It belongs to a class of compounds known as N-Aryl Mercaptopropionamides.[1] The design strategy for this series was to identify a chemical scaffold that could effectively chelate the zinc ions in the MBL active site, thereby inhibiting their catalytic activity.

Chemical Structure of MBL-IN-3 (Compound 35)

The precise chemical structure of MBL-IN-3 (Compound 35) is crucial for understanding its structure-activity relationship and for any further optimization efforts.

Note: The exact chemical structure of compound 35 is depicted in the primary research article by Kaya C, et al. (2022) in the Journal of Medicinal Chemistry. For the purpose of this guide, a generalized structure of the N-Aryl Mercaptopropionamide scaffold is provided below.

Caption: Generalized chemical structure of the N-Aryl Mercaptopropionamide scaffold.

Quantitative Data Summary

The inhibitory potency of MBL-IN-3 and related compounds was evaluated against a panel of clinically relevant MBLs. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound | Target MBL | IC50 (µM) |

| MBL-IN-3 (Compound 35) | VIM-1 | 0.6 |

| MBL-IN-3 (Compound 35) | NDM-1 | 1.0 |

| Related Analog 1 | VIM-1 | Value |

| Related Analog 1 | NDM-1 | Value |

| Related Analog 2 | IMP-1 | Value |

Note: The complete quantitative data for MBL-IN-3 and its analogs against various MBLs, including IMP-1, can be found in the primary publication. This table will be populated with more data as it becomes publicly available.

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the discovery and characterization of MBL-IN-3.

Synthesis of MBL-IN-3 (N-Aryl Mercaptopropionamides)

The synthesis of the N-Aryl Mercaptopropionamide series, including MBL-IN-3, was achieved through a multi-step synthetic route.[5] A general protocol is outlined below.

General Synthetic Scheme:

Caption: General synthetic workflow for N-Aryl Mercaptopropionamides.

Step-by-Step Protocol:

-

Amide Bond Formation: A substituted aniline is reacted with a protected 3-mercaptopropionic acid derivative in the presence of a suitable coupling agent (e.g., HATU, HOBt) and a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF).

-

Deprotection: The protecting group on the thiol moiety is removed under appropriate conditions to yield the final N-Aryl Mercaptopropionamide.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

For the specific reaction conditions, reagents, and yields for the synthesis of MBL-IN-3 (compound 35), please refer to the experimental section of Kaya C, et al. J Med Chem. 2022 Mar 10;65(5):3913-3922.

Metallo-β-Lactamase Inhibition Assay

The inhibitory activity of MBL-IN-3 was determined using a biochemical assay that monitors the hydrolysis of a chromogenic or fluorogenic β-lactam substrate.

General Assay Protocol:

Caption: Workflow for the MBL enzymatic inhibition assay.

-

Reagents and Buffers:

-

Purified recombinant MBL enzyme (e.g., VIM-1, NDM-1).

-

Assay buffer (e.g., HEPES buffer containing ZnCl₂ and a detergent like Tween-20).

-

β-lactam substrate (e.g., nitrocefin, CENTA, or a fluorogenic cephalosporin).

-

MBL-IN-3 dissolved in DMSO.

-

-

Assay Procedure:

-

In a microplate, the MBL enzyme is pre-incubated with varying concentrations of MBL-IN-3 for a defined period at a specific temperature.

-

The enzymatic reaction is initiated by the addition of the β-lactam substrate.

-

The rate of substrate hydrolysis is monitored continuously by measuring the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

The initial reaction velocities are calculated for each inhibitor concentration.

-

The percentage of inhibition is determined relative to a control reaction without the inhibitor.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation.

-

Mechanism of Action and Signaling Pathway

MBL-IN-3 exerts its inhibitory effect by directly targeting the zinc ions within the active site of Metallo-β-lactamases. The thiol group of the mercaptopropionamide moiety is believed to act as a zinc-binding group, chelating the catalytic zinc ions and preventing the binding and subsequent hydrolysis of β-lactam antibiotics.

Caption: Signaling pathway of MBL-mediated resistance and its inhibition by MBL-IN-3.

Future Directions and Conclusion

MBL-IN-3 represents a promising lead compound in the development of clinically effective MBL inhibitors. Further research is warranted to optimize its pharmacological properties, including its potency against a broader range of MBL variants, its pharmacokinetic profile, and its in vivo efficacy in relevant infection models. The development of MBL inhibitors like MBL-IN-3 is a critical strategy to combat the growing threat of antibiotic resistance and preserve the efficacy of our current arsenal of β-lactam antibiotics.

Disclaimer: This document is intended for informational and research purposes only and is not a substitute for professional medical advice. The development and use of any new therapeutic agent require rigorous testing and regulatory approval.

References

- 1. N-Aryl Mercaptopropionamides as Broad-Spectrum Inhibitors of Metallo-β-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Assay platform for clinically relevant metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Characterization of Inhibitor Binding Affinity for New Delhi Metallo-β-lactamase-1 (NDM-1)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a comprehensive technical overview of the methodologies employed to determine the binding affinity of novel inhibitors for New Delhi Metallo-β-lactamase-1 (NDM-1). While this guide was initiated in response to a query regarding a specific entity designated "MBL-IN-3," an extensive search of the current scientific literature and public databases did not yield specific information for a compound with this name. Therefore, this whitepaper has been structured to serve as a foundational guide for the characterization of any novel NDM-1 inhibitor, providing detailed experimental protocols and data presentation formats applicable to the broader field of metallo-β-lactamase inhibitor research.

Introduction to NDM-1 and the Imperative for Novel Inhibitors

New Delhi Metallo-β-lactamase-1 (NDM-1) is a formidable enzyme that confers bacterial resistance to a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered antibiotics of last resort.[1][2] The enzyme belongs to the Ambler class B of β-lactamases, which are characterized by their dependence on one or two zinc ions for catalytic activity.[3][4] The rapid global dissemination of the gene encoding NDM-1 (blaNDM-1) represents a significant threat to public health, necessitating the urgent development of effective NDM-1 inhibitors to restore the efficacy of existing β-lactam antibiotics.[5][6]

The discovery and development of NDM-1 inhibitors involve a rigorous evaluation of their binding affinity and inhibitory potential. This guide outlines the core experimental procedures and data analysis techniques crucial for this characterization.

Quantitative Assessment of Inhibitor Binding Affinity

A critical step in the evaluation of a potential NDM-1 inhibitor is the quantitative determination of its binding affinity. This is often expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Below is a summary of these key parameters for several known NDM-1 inhibitors.

| Inhibitor | Assay Method | Parameter | Value (µM) | Reference |

| d-captopril | Not Specified | IC50 | 20.1 | [7] |

| l-captopril | Not Specified | IC50 | Not specified, but ~7-fold less potent than d-captopril | [7] |

| 3-Bromopyruvate | Enzymatic Kinetics | IC50 | 2.57 | [8] |

| ZINC05683641 | Nitrocefin Assay | IC50 | 13.59 | [5] |

| Carnosic Acid | Enzyme Inhibition Assay | IC50 | 27.07 | [6] |

Key Experimental Protocols for Determining Binding Affinity

The following sections detail the methodologies for two primary biophysical techniques used to characterize the interaction between NDM-1 and its inhibitors: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

-

Protein Preparation:

-

Recombinant NDM-1 is expressed and purified to homogeneity.

-

The final buffer for NDM-1 should be extensively dialyzed against the desired experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

-

The concentration of NDM-1 is accurately determined using a spectrophotometer and its extinction coefficient.

-

-

Inhibitor Preparation:

-

The inhibitor is dissolved in the same dialysis buffer used for the protein to avoid heat of dilution effects.

-

The concentration of the inhibitor is determined accurately.

-

-

ITC Experiment:

-

The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

-

The sample cell is loaded with the NDM-1 solution (typically at a concentration of 10-50 µM).

-

The injection syringe is loaded with the inhibitor solution (typically at a concentration 10-20 times that of the protein).

-

A series of small injections (e.g., 2-5 µL) of the inhibitor solution into the sample cell are performed.

-

The heat change associated with each injection is measured.

-

A control experiment, injecting the inhibitor into the buffer alone, is performed to determine the heat of dilution.

-

-

Data Analysis:

-

The raw ITC data (a series of heat spikes) is integrated to obtain the heat change per injection.

-

The heat of dilution from the control experiment is subtracted from the experimental data.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH.

-

The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the real-time monitoring of binding events and the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd = koff/kon) can be calculated.

-

Sensor Chip Preparation:

-

A suitable sensor chip (e.g., CM5 chip) is selected.

-

The surface of the sensor chip is activated (e.g., using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).

-

Recombinant NDM-1 is immobilized onto the activated sensor chip surface via amine coupling.

-

The remaining active sites on the surface are deactivated (e.g., using ethanolamine).

-

-

SPR Experiment:

-

The SPR instrument is primed with running buffer (e.g., HBS-EP+ buffer).

-

A series of inhibitor solutions at different concentrations are prepared in the running buffer.

-

The inhibitor solutions are injected over the sensor chip surface containing the immobilized NDM-1.

-

The association of the inhibitor to NDM-1 is monitored in real-time.

-

After the association phase, running buffer is flowed over the chip to monitor the dissociation of the inhibitor.

-

The sensor surface is regenerated between cycles using a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration buffer) to remove the bound inhibitor.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association and dissociation phases of the sensorgrams are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine kon and koff.

-

The dissociation constant (Kd) is calculated as the ratio of koff to kon.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. Novel methyldithiocarbazate derivatives as NDM-1 inhibitors to combat multidrug-resistant bacterial infection with β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel β-lactamase inhibitors: a therapeutic hope against the scourge of multidrug resistance [frontiersin.org]

- 3. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Discovery of the Novel Inhibitor Against New Delhi Metallo-β-Lactamase Based on Virtual Screening and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli [frontiersin.org]

- 7. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]

- 8. 3-Bromopyruvate as a potent covalently reversible inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

role of MBL-IN-3 in overcoming carbapenem resistance

An in-depth technical guide on the role of Metallo-β-Lactamase (MBL) inhibitors in overcoming carbapenem resistance.

Introduction

Initial searches for the specific compound "MBL-IN-3" did not yield any publicly available scientific literature. This suggests that "MBL-IN-3" may be an internal development code, a compound not yet disclosed in publications, or a potential typographical error. A single reference was found to a generic series of thiol-based inhibitors designated MBLi-1, MBLi-2, and MBLi-3, with IC50 values reported between 90–400 nM against various MBLs[1]. However, this information is insufficient to construct a detailed technical guide on a specific molecule.

Therefore, this document provides a comprehensive technical guide on the broader and critically important topic of Metallo-β-Lactamase (MBL) Inhibitors and their role in overcoming carbapenem resistance. This guide is intended for researchers, scientists, and drug development professionals, adhering to the requested structure and content requirements.

Carbapenem resistance, particularly when mediated by metallo-β-lactamases (MBLs), represents a significant global health threat.[2][3] MBLs are a class of zinc-dependent enzymes capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[4][5] Unlike serine-β-lactamases, MBLs are not inhibited by clinically available β-lactamase inhibitors like clavulanic acid, tazobactam, or avibactam, necessitating the development of novel MBL-specific inhibitors.[4][6]

The Mechanism of MBL-Mediated Carbapenem Resistance

MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic ineffective. The catalytic cycle involves the coordination of a water molecule by the zinc ion(s), which then acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring. This mechanism is fundamentally different from that of serine-β-lactamases, which employ a serine residue as the nucleophile.

dot

Caption: Mechanism of carbapenem hydrolysis by Metallo-β-Lactamases (MBLs).

Strategies for MBL Inhibition

The development of MBL inhibitors is a key strategy to restore the efficacy of carbapenems against MBL-producing bacteria.[3] Several chemical classes of MBL inhibitors are currently under investigation, primarily focusing on targeting the zinc ions in the active site.

dot

Caption: Major classes of Metallo-β-Lactamase inhibitors.

Quantitative Data on MBL Inhibitors

The efficacy of MBL inhibitors is typically evaluated by their ability to inhibit the enzymatic activity of purified MBLs (IC50) and to reduce the Minimum Inhibitory Concentration (MIC) of a carbapenem antibiotic against MBL-producing bacterial strains.

Table 1: In Vitro Efficacy of Selected MBL Inhibitors

| Inhibitor | MBL Target | IC50 (nM) | Bacterial Strain | Carbapenem | Fold MIC Reduction | Reference |

| Taniborbactam (VNRX-5133) | NDM-1, VIM-1/2 | Not specified | Enterobacteriaceae | Cefepime | >16 | [4] |

| ANT431 | NDM-1 | Not specified | E. coli NDM-1 | Meropenem | >64 | [6] |

| MBLi-3 (Thiol-based) | Various MBLs | 90-400 | Not specified | Not specified | Not specified | [1] |

| Compound 3 (Siderophore-containing) | NDM-1 | Submicromolar | K. pneumoniae NDM-1 | Imipenem | 16 | [5] |

| Dexrazoxane | NDM-1, IMP, VIM | Not specified | MBL-producing bacteria | Meropenem | Significant synergy | [7] |

Table 2: In Vivo Efficacy of Selected MBL Inhibitors

| Inhibitor Combination | Animal Model | Infection Type | Outcome | Reference |

| Imipenem + CaEDTA | Murine | Pneumonia (P. aeruginosa) | Improved survival, decreased bacterial burden | [8] |

| Meropenem + ANT431 | Murine | Thigh infection (E. coli NDM-1) | Restored meropenem efficacy | [6] |

| Meropenem + Dexrazoxane/Embelin/CAN/NDGA | Murine | Systemic infection (E. coli NDM-1) | Rescued treatment efficacy | [7] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel MBL inhibitors. Below are representative protocols for key experiments.

1. MBL Inhibition Assay (IC50 Determination)

-

Principle: To measure the concentration of an inhibitor required to reduce the enzymatic activity of a purified MBL by 50%.

-

Methodology:

-

Purified MBL enzyme (e.g., NDM-1) is pre-incubated with varying concentrations of the test inhibitor in a suitable buffer (e.g., HEPES with ZnSO4).

-

The enzymatic reaction is initiated by adding a chromogenic substrate, such as nitrocefin.

-

The hydrolysis of nitrocefin is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 486 nm) over time.

-

The initial reaction rates are calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

2. Antimicrobial Susceptibility Testing (MIC Determination)

-

Principle: To determine the lowest concentration of an antibiotic, alone or in combination with an MBL inhibitor, that prevents visible growth of a bacterium.

-

Methodology (Broth Microdilution):

-

A standardized inoculum of the MBL-producing bacterial strain is prepared.

-

Serial twofold dilutions of the carbapenem antibiotic are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

For combination studies, a fixed concentration of the MBL inhibitor is added to each well.

-

The bacterial inoculum is added to each well.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is read as the lowest concentration of the antibiotic that shows no visible bacterial growth.

-

3. In Vivo Efficacy Model (Murine Thigh Infection)

-

Principle: To evaluate the ability of an MBL inhibitor to restore the efficacy of a carbapenem in treating a localized bacterial infection in a mouse model.

-

Methodology:

-

Mice are rendered neutropenic by treatment with cyclophosphamide.

-

A standardized inoculum of the MBL-producing bacterial strain is injected into the thigh muscle of each mouse.

-

At a specified time post-infection (e.g., 2 hours), treatment is initiated with the carbapenem alone, the MBL inhibitor alone, or the combination, administered via a clinically relevant route (e.g., subcutaneous or intravenous).

-

Treatment is continued for a defined period (e.g., 24 hours).

-

At the end of the treatment period, mice are euthanized, and the thigh muscles are excised, homogenized, and plated on agar to determine the bacterial load (colony-forming units per gram of tissue).

-

The efficacy of the treatment is determined by comparing the bacterial burden in the treated groups to that in an untreated control group.

-

References

- 1. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria [mdpi.com]

- 4. Frontiers | Drug development concerning metallo-β-lactamases in gram-negative bacteria [frontiersin.org]

- 5. Integrating Siderophore Substructures in Thiol-Based Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. biorxiv.org [biorxiv.org]

- 8. New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Zinc Chelation Mechanism of Metallo-β-Lactamase (MBL) Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research did not yield specific information for a compound designated "MBL-IN-3." This guide therefore focuses on the general and well-documented mechanism of zinc chelation by representative metallo-β-lactamase (MBL) inhibitors, providing a foundational understanding of the principles, experimental validation, and therapeutic logic.

Executive Summary

The rise of antibiotic resistance, particularly driven by carbapenem-resistant Gram-negative bacteria, poses a critical threat to global health. Metallo-β-lactamases (MBLs) are a key driver of this resistance, utilizing one or two zinc ions in their active site to hydrolyze a broad spectrum of β-lactam antibiotics, including last-resort carbapenems.[1] Unlike serine-β-lactamases, there are currently no clinically approved inhibitors for MBLs. A primary strategy in the development of MBL inhibitors is the targeting of these essential zinc cofactors through chelation. This guide provides a detailed overview of the zinc chelation mechanism, presents quantitative data for representative inhibitors, outlines key experimental protocols for their characterization, and visualizes the core concepts and workflows.

The Core Mechanism: Zinc Chelation in MBLs

MBLs are classified into three subclasses: B1, B2, and B3. The most clinically prevalent MBLs, including New Delhi Metallo-β-lactamase (NDM-1), Verona Integron-encoded Metallo-β-lactamase (VIM), and Imipenemase (IMP), belong to the B1 subclass. These enzymes feature a di-zinc active site (Zn1 and Zn2) that is indispensable for their catalytic activity.[2][3] The zinc ions coordinate with key amino acid residues (typically histidines and a cysteine or aspartate) and water molecules. This arrangement activates a key water molecule, transforming it into a potent nucleophile (a bridging hydroxide) that attacks the amide bond in the β-lactam ring, leading to its hydrolysis and inactivation of the antibiotic.[4]

Inhibitors that function via zinc chelation disrupt this catalytic machinery. They possess chemical moieties with a high affinity for zinc ions, such as thiols, carboxylic acids, or hydroxamates.[1][5] These inhibitors bind to one or both zinc ions in the MBL active site, displacing the catalytically crucial water molecule and preventing the proper binding and subsequent hydrolysis of β-lactam substrates.[6] This mechanism effectively inactivates the enzyme, thereby restoring the efficacy of co-administered β-lactam antibiotics.

Caption: Mechanism of MBL inhibition by a zinc-chelating agent.

Data Presentation: Inhibitory Activity of Representative Chelators

The efficacy of MBL inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). Lower values indicate higher potency. The following table summarizes reported inhibitory activities for several well-characterized zinc-chelating compounds against clinically significant MBLs.

| Inhibitor Class | Compound Name | Target MBL | IC₅₀ (µM) | Kᵢ (µM) | Reference(s) |

| Thiol-based | L-Captopril | NDM-1 | 157.4 | - | [7] |

| IMP-1 | 7.2 | 12.5 | [7][8] | ||

| VIM-2 | 5.5 | - | [7] | ||

| D-Captopril | NDM-1 | 7.9 - 20.1 | - | [7] | |

| IMP-1 | 173 | - | [7] | ||

| VIM-2 | 5.5 | - | [7] | ||

| Thiomandelic Acid | NDM-1 | 3.2 | - | [2] | |

| IMP-1 | 0.02 | - | [2] | ||

| Thiorphan | NDM-1 | 1.8 | - | [5] | |

| Dimercaprol | NDM-1 | 1.3 | - | [5] | |

| Natural Product | Aspergillomarasmine A (AMA) | NDM-1 | 4.0 | - | [9] |

| VIM-2 | 9.6 | - | [9] | ||

| IMP-7 | >40 | - | [9] | ||

| Carboxylate-based | Dipicolinic Acid (DPA) | NDM-1 | 4.26 | - | [2] |

| IMP-1 | 15.2 | - | [2] | ||

| General Chelator | EDTA | NDM-1 | 0.4 | - | [5] |

Note: IC₅₀ and Kᵢ values can vary based on experimental conditions (e.g., substrate used, buffer composition, enzyme concentration).

Experimental Protocols for Inhibitor Characterization

A multi-step experimental approach is required to identify and characterize novel MBL inhibitors, confirming their potency, mechanism of action, and binding characteristics.

Enzyme Inhibition Assay (Nitrocefin-Based)

This spectrophotometric assay is a primary screening method to determine an inhibitor's IC₅₀ value.

Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow (λₘₐₓ ≈ 390 nm) to red (λₘₐₓ ≈ 486 nm) upon hydrolysis of its β-lactam ring by an MBL.[10][11] An effective inhibitor will slow down or stop this hydrolysis, preventing the color change.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer of physiological pH (e.g., 50 mM HEPES, pH 7.5) supplemented with a known concentration of ZnSO₄ (e.g., 50-100 µM) to ensure full metalation of the enzyme, and a non-ionic detergent (e.g., 0.01% Triton X-100) to prevent protein aggregation.

-

Enzyme Stock: Prepare a concentrated stock of purified MBL enzyme (e.g., NDM-1, VIM-2) in the assay buffer. The final concentration in the assay should be in the low nanomolar range and must be kept constant.

-

Substrate Stock: Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mM). The final assay concentration is typically between 50-100 µM.[10]

-

Inhibitor Stock: Prepare serial dilutions of the test compound in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add a fixed volume of assay buffer.

-

Add a small volume (e.g., 1 µL) of the inhibitor dilution (or DMSO for control wells).

-

Add the MBL enzyme solution to each well to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature) to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the nitrocefin substrate to all wells.

-

Immediately begin monitoring the increase in absorbance at ~486 nm over time (e.g., every 30 seconds for 30 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

-

Fit the resulting dose-response curve to a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) between an inhibitor and the target enzyme.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. The MBL enzyme (ligand) is immobilized on the chip. When the inhibitor (analyte) is flowed over the surface, binding occurs, causing a change in mass and thus a change in the refractive index, which is measured in Resonance Units (RU).

Detailed Methodology:

-

Chip Preparation and Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the purified MBL enzyme onto the surface via amine coupling to a target density (e.g., 5000-10000 RU).

-

Deactivate any remaining active esters using ethanolamine. A reference channel should be prepared similarly but without the enzyme to subtract bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the inhibitor (analyte) in a suitable running buffer (e.g., HBS-EP).

-

Inject the analyte dilutions sequentially over the ligand (enzyme) and reference surfaces at a constant flow rate. Each cycle consists of:

-

Association Phase: Analyte is injected, and binding is monitored in real-time.

-

Dissociation Phase: Running buffer replaces the analyte solution, and the dissociation of the complex is monitored.

-

-

Regeneration: After each cycle, inject a regeneration solution (e.g., a low pH buffer or a chelator like EDTA if appropriate) to remove all bound analyte, returning the signal to baseline.

-

-

Data Analysis:

-

The resulting sensorgrams (RU vs. time) are corrected by subtracting the reference channel data.

-

The association (kₐ) and dissociation (kₔ) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (Kₔ) is calculated as the ratio kₔ/kₐ.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the inhibitor (ligand) is titrated into a solution of the MBL enzyme (macromolecule) in a highly sensitive calorimeter. The heat change upon binding is measured after each injection.

Detailed Methodology:

-

Sample Preparation:

-

Both the purified MBL enzyme and the inhibitor must be in the exact same, extensively dialyzed buffer to minimize heats of dilution.[12]

-

Degas both solutions immediately prior to the experiment to prevent air bubbles.

-

Accurately determine the concentration of both the enzyme and the inhibitor. A typical starting concentration is 10-50 µM for the enzyme in the cell and 10-20 times higher for the inhibitor in the syringe.[12]

-

-

ITC Experiment:

-

Load the MBL solution into the sample cell and the inhibitor solution into the injection syringe of the calorimeter.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small, timed injections (e.g., 20-30 injections of 1-2 µL) of the inhibitor into the enzyme solution while stirring.

-

The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.

-

-

Data Analysis:

-

Integrate the area of each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kₐ or Kₔ), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Mandatory Visualizations

Experimental Workflow for MBL Inhibitor Discovery

Caption: A typical experimental workflow for MBL inhibitor discovery.

Logical Pathway: Restoring Antibiotic Activity

Caption: Logical pathway of MBL inhibition restoring antibiotic efficacy.

References

- 1. Thiol-Containing Metallo-β-Lactamase Inhibitors Resensitize Resistant Gram-Negative Bacteria to Meropenem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Investigations of Metallo‐β‐lactamase Inhibitors: Strong Zinc Binding Is Not Required for Potent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectroscopic and Biochemical Characterization of Metallo-β-lactamase IMP-1 with Dicarboxylic, Sulfonyl, and Thiol Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. Probing the interaction of Aspergillomarasmine A (AMA) with metallo-β-lactamases NDM-1, VIM-2, and IMP-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nitrocefin.com [nitrocefin.com]

- 11. nitrocefin.com [nitrocefin.com]

- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

Foundational Research on Metallo-β-Lactamase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance poses a significant threat to global health, with metallo-β-lactamases (MBLs) emerging as a critical challenge. These enzymes, produced by various pathogenic bacteria, confer broad-spectrum resistance to β-lactam antibiotics, including the last-resort carbapenems. This technical guide provides an in-depth overview of the foundational research on MBL inhibitors, focusing on key enzymes, inhibitor classes, mechanisms of action, and essential experimental protocols.

Introduction to Metallo-β-Lactamases (MBLs)

MBLs are a class of zinc-dependent enzymes that hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them ineffective.[1] Unlike serine-β-lactamases, they are not inhibited by clinically available β-lactamase inhibitors like clavulanic acid or tazobactam.[1] MBLs are categorized into three subclasses (B1, B2, and B3) based on their amino acid sequence and zinc ion coordination. The most clinically significant MBLs, including New Delhi Metallo-β-lactamase (NDM-1), Verona Integron-encoded Metallo-β-lactamase (VIM), and Imipenemase (IMP), belong to subclass B1. The rapid dissemination of genes encoding these enzymes on mobile genetic elements has led to a global health crisis, necessitating the urgent development of effective MBL inhibitors.[2]

Key Metallo-β-Lactamases

The primary targets for MBL inhibitor development are the globally prevalent NDM, VIM, and IMP-type enzymes. These enzymes exhibit broad substrate profiles, hydrolyzing penicillins, cephalosporins, and carbapenems with high efficiency.

-

New Delhi Metallo-β-lactamase (NDM-1): First identified in 2009, NDM-1 has rapidly spread worldwide and is now one of the most common MBLs. It is associated with various Gram-negative bacteria, particularly Klebsiella pneumoniae and Escherichia coli.

-

Verona Integron-encoded Metallo-β-lactamase (VIM): The VIM family of enzymes is another widespread group of MBLs, frequently found in Pseudomonas aeruginosa and other Gram-negative pathogens.

-

Imipenemase (IMP): The IMP-type enzymes were among the first acquired MBLs to be identified. They are found in a range of Gram-negative bacteria and contribute significantly to carbapenem resistance.

Classes and Mechanisms of MBL Inhibitors

The development of MBL inhibitors is a major focus of antimicrobial research. Several chemical classes of inhibitors have been explored, primarily targeting the zinc ions in the active site.

Primary Inhibition Mechanisms:

-

Zinc Ion Chelation: The most common strategy involves the use of molecules that can bind to and chelate the active site zinc ions, thereby inactivating the enzyme. This can occur through metal ion stripping or the formation of a ternary complex with the enzyme and zinc ions.

-

Substrate/Transition-State Analogs: Some inhibitors are designed to mimic the structure of the β-lactam substrate or the tetrahedral transition state of the hydrolysis reaction, leading to competitive inhibition.

Major Classes of MBL Inhibitors:

-

Thiol-Containing Compounds: Compounds with a thiol group can effectively coordinate with the zinc ions in the MBL active site. PhenylCnSH and QuinolineCnSH are examples of potent thiol-based inhibitors against IMP-1 and VIM-2.[3]

-

Carboxylic Acid Derivatives: Molecules containing carboxylic acid moieties can also interact with the active site zinc ions.

-

α-Aminophosphonates: This class of compounds has shown inhibitory activity against NDM-1 and VIM-2, with IC50 values in the micromolar range.[4][5]

-

Boronic Acids: Cyclic boronates are capable of mimicking the tetrahedral intermediate of the β-lactam hydrolysis reaction and have shown broad-spectrum activity against both serine-β-lactamases and MBLs.

-

Natural Products: Aspergillomarasmine A (AMA) is a fungal metabolite that inhibits NDM-1 by stripping zinc ions from the active site.

Quantitative Data on MBL Inhibitors

The following tables summarize the inhibitory activity of various compounds against key MBLs.

Table 1: IC50 Values of Selected MBL Inhibitors

| Inhibitor | Target MBL | IC50 (µM) | Reference |

| PhenylC4SH | IMP-1 | 1.2 | [3] |

| PhenylC4SH | VIM-2 | 1.1 | [3] |

| QuinolineC4SH | IMP-1 | 2.5 | [3] |

| QuinolineC4SH | VIM-2 | 2.4 | [3] |

| α-Aminophosphonate (5g-2) | VIM-2 | 4.1 | [5] |

| MBLi-22 (5k) | IMP-1 | 0.27 | [6] |

| Aspergillomarasmine A (AMA) | NDM-1 | 4 | [6] |

Table 2: Minimum Inhibitory Concentration (MIC) Values of β-Lactam/Inhibitor Combinations

| β-Lactam | Inhibitor | MBL-producing Strain | MIC (µg/mL) | Reference |

| Meropenem | Nacubactam | MBL-producing mutants | Reduction from 4.68 to 0.072 (mean MIC) | [7] |

| Cefepime | Zidebactam | MBL-producing Enterobacteriaceae | 8 (MIC90) | [7] |

| Meropenem | Xeruborbactam | MBL-positive CRE | ≤8 (>90% of isolates) | [8] |

| Piperacillin | ME1071 | MBL-producing P. aeruginosa | Significant reduction (see reference for details) | [9] |

| Ceftazidime | ME1071 | MBL-producing P. aeruginosa | Significant reduction (see reference for details) | [9] |

| Imipenem | ME1071 | MBL-producing P. aeruginosa | Significant reduction (see reference for details) | [9] |

| Meropenem | ME1071 | MBL-producing P. aeruginosa | Significant reduction (see reference for details) | [9] |

Experimental Protocols

Enzyme Kinetics Assay for MBL Inhibitors

This protocol describes a common method for determining the inhibitory activity of a compound against an MBL using the chromogenic substrate nitrocefin.[10][11]

Materials:

-

Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)

-

Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)[12]

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)

-

Test inhibitor compound at various concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 486 nm

Procedure:

-

Prepare a working solution of nitrocefin in the assay buffer to a final concentration of 100 µM.

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add 25 µL of the test inhibitor solution at different concentrations to the appropriate wells. Include a control with no inhibitor.

-

Add 25 µL of the purified MBL enzyme solution to each well to initiate the reaction. The final enzyme concentration should be in the pM to nM range, determined empirically to give a linear reaction rate.

-

Immediately place the plate in the microplate reader and measure the change in absorbance at 486 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

The percent inhibition is calculated for each inhibitor concentration relative to the control without inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution

This protocol outlines the determination of the MIC of a β-lactam antibiotic in combination with an MBL inhibitor against an MBL-producing bacterial strain.[13][14][15]

Materials:

-

MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

β-lactam antibiotic stock solution

-

MBL inhibitor stock solution

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard

-

Incubator (35 ± 2°C)

-

Microplate reader (optional, for reading turbidity)

Procedure:

-

Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB in a 96-well plate.

-

Add a fixed, sub-inhibitory concentration of the MBL inhibitor to each well containing the antibiotic dilutions.

-

Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculate each well of the microplate with the bacterial suspension. Include a growth control well (bacteria and CAMHB only) and a sterility control well (CAMHB only).

-

Incubate the plate at 35 ± 2°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

MBL Inhibitor Drug Discovery Workflow

Caption: A generalized workflow for the discovery and development of MBL inhibitors.[16]

Mechanism of MBL-Mediated Antibiotic Resistance and Inhibition

Caption: Logical relationship of MBL action, antibiotic resistance, and inhibition.

Conclusion

The development of potent and clinically effective MBL inhibitors is a critical component in the fight against antimicrobial resistance. This guide has provided a foundational overview of the key aspects of MBL inhibitor research, from the identification of major MBL targets to the experimental methodologies used to evaluate inhibitor efficacy. A thorough understanding of the mechanisms of MBL action and inhibition, coupled with standardized and robust experimental protocols, will be essential for the successful development of new therapies to combat the growing threat of MBL-producing pathogens.

References

- 1. Metallo-β-lactamase structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metallo-β-lactamases and a tug-of-war for the available zinc at the host-pathogen interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative study of the inhibition of metallo-beta-lactamases (IMP-1 and VIM-2) by thiol compounds that contain a hydrophobic group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. β-lactam/β-lactamase inhibitor combinations: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. nitrocefin.com [nitrocefin.com]

- 12. toku-e.com [toku-e.com]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. protocols.io [protocols.io]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: MBL-IN-3 In Vitro Assays

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Virtual Screening and Experimental Testing of B1 Metallo-β-lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]

Application Notes and Protocols for MBL-IN-3 in Checkerboard Synergy Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for utilizing MBL-IN-3 in checkerboard synergy assays to evaluate its potential in overcoming metallo-β-lactamase-mediated antibiotic resistance.

Application Note

Introduction to Metallo-β-Lactamases (MBLs)

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by various bacteria that can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for multidrug-resistant infections.[1][2][3] The emergence and spread of MBL-producing bacteria pose a significant threat to global public health, necessitating the development of novel therapeutic strategies.[2][4]

MBL-IN-3: A Novel Metallo-β-Lactamase Inhibitor

MBL-IN-3 is a potent inhibitor of metallo-β-lactamases. Its mechanism of action is believed to involve the chelation of the zinc ions essential for the catalytic activity of MBL enzymes, thereby preventing the degradation of β-lactam antibiotics.[3][5] By co-administering MBL-IN-3 with a β-lactam antibiotic, it is possible to restore the antibiotic's efficacy against MBL-producing resistant bacteria.

The Checkerboard Synergy Assay

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[6][7][8] It allows for the determination of synergistic, additive, indifferent, or antagonistic effects by testing various combinations of concentrations of the two compounds.[9][10] The results are quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.[6][9]

Mechanism of Action and Synergy

The synergistic interaction between MBL-IN-3 and a β-lactam antibiotic against an MBL-producing bacterium is illustrated in the signaling pathway diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure, function, and evolution of metallo-β-lactamases from the B3 subgroup—emerging targets to combat antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. emerypharma.com [emerypharma.com]

- 10. Synergy Testing by Checkerboard Assay [bio-protocol.org]

Application Notes and Protocols for MBL-IN-3 Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that confer broad-spectrum resistance to β-lactam antibiotics, including carbapenems, which are often considered last-resort agents. The increasing prevalence of MBL-producing bacteria poses a significant threat to global public health. MBL-IN-3 is an investigational inhibitor of MBLs, designed to restore the efficacy of β-lactam antibiotics against resistant Gram-negative bacteria.

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of β-lactam antibiotics in the presence of MBL-IN-3. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. These protocols are essential for evaluating the in vitro efficacy of MBL-IN-3 and are based on established broth microdilution methods.

Mechanism of Action

Metallo-β-lactamases require one or two zinc ions in their active site for catalytic activity. These zinc ions activate a water molecule that hydrolyzes the amide bond in the β-lactam ring of antibiotics, rendering them inactive. MBL inhibitors can function through various mechanisms, with a common strategy being the chelation of these essential zinc ions, thereby inactivating the enzyme.

Caption: Mechanism of MBL action and inhibition by MBL-IN-3.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing of a β-Lactam Antibiotic in Combination with a Fixed Concentration of MBL-IN-3

This protocol determines the MIC of a β-lactam antibiotic (e.g., meropenem) against a bacterial strain in the presence of a fixed, sub-inhibitory concentration of MBL-IN-3. A significant reduction in the antibiotic's MIC in the presence of MBL-IN-3 indicates successful inhibition of the MBL enzyme.

Materials:

-

MBL-producing bacterial strain (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

β-lactam antibiotic stock solution (e.g., meropenem)

-

MBL-IN-3 stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

-

-

Preparation of Antibiotic and Inhibitor Solutions:

-

Prepare a series of two-fold dilutions of the β-lactam antibiotic in CAMHB in the microtiter plate.

-

Prepare a solution of CAMHB containing MBL-IN-3 at a fixed concentration (e.g., 4 µg/mL). This concentration should be sub-inhibitory to the tested bacterial strain.

-

Prepare a parallel series of two-fold dilutions of the β-lactam antibiotic in the CAMHB solution containing MBL-IN-3.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a growth control well (bacteria in CAMHB without antibiotic or inhibitor) and a sterility control well (CAMHB only).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

Caption: Experimental workflow for MIC testing with MBL-IN-3.

Data Presentation

The following tables present hypothetical but representative MIC data for meropenem against MBL-producing strains of P. aeruginosa and K. pneumoniae in the presence and absence of a fixed concentration of MBL-IN-3 (4 µg/mL).

Table 1: Meropenem MICs against MBL-producing Pseudomonas aeruginosa

| Strain ID | Meropenem MIC (µg/mL) | Meropenem + MBL-IN-3 (4 µg/mL) MIC (µg/mL) | Fold-Decrease in MIC |

| PA-MBL-01 | 64 | 2 | 32 |

| PA-MBL-02 | 128 | 4 | 32 |

| PA-MBL-03 | >256 | 8 | >32 |

| PA-MBL-04 | 32 | 1 | 32 |

Table 2: Meropenem MICs against MBL-producing Klebsiella pneumoniae

| Strain ID | Meropenem MIC (µg/mL) | Meropenem + MBL-IN-3 (4 µg/mL) MIC (µg/mL) | Fold-Decrease in MIC |

| KP-MBL-01 | 128 | 4 | 32 |

| KP-MBL-02 | 256 | 8 | 32 |

| KP-MBL-03 | 64 | 2 | 32 |

| KP-MBL-04 | >256 | 16 | >16 |

Conclusion

The provided protocols and data templates offer a comprehensive guide for the in vitro evaluation of MBL-IN-3. Consistent and significant reductions in the MICs of carbapenems in the presence of MBL-IN-3 against MBL-producing strains would provide strong evidence of its potential as a valuable therapeutic agent to combat antibiotic resistance. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for generating reliable and reproducible data.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Epidemiology and Mechanisms of High-Level Resistance to Meropenem and Imipenem in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MBL-IN-3 and Meropenem Combination Study

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance to carbapenem antibiotics, such as meropenem, is the production of metallo-β-lactamases (MBLs).[1][2] These enzymes hydrolyze the β-lactam ring of carbapenems, rendering them ineffective.[1][3] MBL-IN-3 is an investigational inhibitor of MBLs. This document outlines the protocols for the preclinical evaluation of MBL-IN-3 in combination with meropenem to assess its potential to restore meropenem's activity against MBL-producing bacteria.

Meropenem is a broad-spectrum carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell death.[4][5][6][7] MBLs are zinc-dependent enzymes that inactivate carbapenems by hydrolyzing their β-lactam ring.[1][8] The combination of an MBL inhibitor with a carbapenem antibiotic is a promising strategy to overcome this resistance mechanism.[9][10][11]

This application note provides detailed protocols for in vitro and in vivo studies to determine the synergistic activity and efficacy of the MBL-IN-3 and meropenem combination.

Data Presentation

Table 1: In Vitro Synergy Testing of MBL-IN-3 and Meropenem using Checkerboard Assay

| Bacterial Strain | Meropenem MIC (µg/mL) | MBL-IN-3 MIC (µg/mL) | Meropenem MIC in Combination (µg/mL) | MBL-IN-3 MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |

| [Bacterial Strain 1] | ||||||

| [Bacterial Strain 2] | ||||||

| [Bacterial Strain 3] | ||||||

| [Control Strain] |